molecular formula C9H15NO2 B14589771 N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide CAS No. 61071-43-0

N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide

Cat. No.: B14589771
CAS No.: 61071-43-0
M. Wt: 169.22 g/mol
InChI Key: ZKRXUOZUBJECDR-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide is an organic compound with a complex structure that includes both amide and enone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide typically involves the reaction of N-methylacetamide with 4-methyl-3-oxopent-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new amide derivatives with varied functional groups.

Scientific Research Applications

N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylacetamide: A simpler amide with similar reactivity but lacking the enone functionality.

    4-Methyl-3-oxopent-1-en-1-yl chloride: A precursor in the synthesis of the target compound, with similar reactivity but different functional groups.

    N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)formamide: A structurally related compound with a formamide group instead of an acetamide group.

Uniqueness

N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide is unique due to its combination of amide and enone functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61071-43-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-methyl-N-(4-methyl-3-oxopent-1-enyl)acetamide

InChI

InChI=1S/C9H15NO2/c1-7(2)9(12)5-6-10(4)8(3)11/h5-7H,1-4H3

InChI Key

ZKRXUOZUBJECDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C=CN(C)C(=O)C

Origin of Product

United States

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